molecular formula C7H10FNO B1472483 2-Fluoro-2-(furan-2-yl)propan-1-amine CAS No. 1547064-96-9

2-Fluoro-2-(furan-2-yl)propan-1-amine

Cat. No.: B1472483
CAS No.: 1547064-96-9
M. Wt: 143.16 g/mol
InChI Key: JDCDTTCDTUBTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of various reagents and reaction conditions. For instance, the synthesis of (S)-2 was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .

Scientific Research Applications

Radioligand Development for Neuroimaging

One significant application of derivatives of 2-Fluoro-2-(furan-2-yl)propan-1-amine is in the field of neuroimaging. Specifically, researchers synthesized fluorine-18 labeled derivatives of propargyl amine, including (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine, to visualize monoamine oxidase B (MAO-B) activity using positron emission tomography (PET). The compound demonstrated selective inhibition of MAO-B in vitro and specific binding patterns in vivo, suggesting its utility in neuroimaging to monitor MAO-B activity in the brain (Nag et al., 2013).

Synthesis of Chiral Amines and Amino Acids

Researchers have developed enantioselective synthesis methods for producing chiral furan-2-yl amines and amino acids, highlighting the compound's role in producing optically active substances. The process involves the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes. The chirality of the furan-2-yl amines is controllable, making this method valuable for synthesizing specific chiral molecules (Demir et al., 2003).

Novel Synthetic Pathways

This compound is involved in novel synthetic pathways for creating diverse chemical structures. For instance, 2-(acylmethylene)propanediol diacetates cyclize to furans, which then react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. This pathway extends the scope of known furan synthesis, offering a novel route to pyrroles (Friedrich et al., 2002).

Properties

IUPAC Name

2-fluoro-2-(furan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDTTCDTUBTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CO1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 3
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 4
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 5
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 6
2-Fluoro-2-(furan-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.